![molecular formula C19H22N2O5S2 B2395310 Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1105236-10-9](/img/structure/B2395310.png)
Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pharmacological Characterization and Potential Therapeutic Applications
Pharmacological studies have characterized similar compounds for their high affinity and selectivity towards specific receptors, indicating potential therapeutic applications. For instance, Grimwood et al. (2011) described a novel κ-opioid receptor (KOR) antagonist with significant selectivity and efficacy in treating depression and addiction disorders. This research underlines the importance of such compounds in exploring new treatments for neurological conditions (Grimwood et al., 2011).
Chemical Synthesis and Derivative Studies
Research by Crawford and Raap (1965) on ester hydrazones as possible precursors to alkoxediazoalkanes showcases the chemical versatility of related compounds. Their work provides insights into the decomposition processes of certain hydrazones, leading to mixed acetals and other reaction products, illustrating the compound's role in synthetic organic chemistry (Crawford & Raap, 1965).
Medicinal Chemistry and Drug Design
Magano et al. (2014) discussed the synthesis of oxindole derivatives via palladium-catalyzed C-H functionalization, indicating the compound's utility in medicinal chemistry. Such research highlights the ongoing exploration of novel synthetic routes for the development of pharmacologically active molecules (Magano et al., 2014).
Antibacterial Studies
Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, demonstrating moderate to significant antibacterial activity. This work emphasizes the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Development
Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing the application of such compounds in developing treatments for diseases involving ACAT-1 overexpression. This research signifies the compound's relevance in addressing metabolic disorders (Shibuya et al., 2018).
特性
IUPAC Name |
methyl 4-[[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-19(23)14-7-9-15(10-8-14)20-17(22)13-16-5-2-3-11-21(16)28(24,25)18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCVIJMCPEJKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。